molecular formula C17H22N2O9 B13907059 [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3,5-dimethyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3,5-dimethyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate

Cat. No.: B13907059
M. Wt: 398.4 g/mol
InChI Key: PAAGNPKDDLQMIQ-IXYNUQLISA-N
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Description

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3,5-dimethyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate is a complex organic compound belonging to the class of pyrimidine nucleosides. This compound is characterized by its unique structure, which includes multiple acetoxy groups and a pyrimidine ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3,5-dimethyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate typically involves the acetylation of corresponding hydroxyl groups on a nucleoside precursor. The reaction conditions often include the use of acetic anhydride in the presence of a base such as pyridine to facilitate the acetylation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale acetylation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3,5-dimethyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate undergoes various chemical reactions, including:

    Hydrolysis: The acetoxy groups can be hydrolyzed to yield the corresponding hydroxyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetoxy groups.

    Oxidation and Reduction: The pyrimidine ring can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the acetoxy groups.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.

Major Products Formed

    Hydrolysis: The major products are the corresponding hydroxyl derivatives.

    Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.

    Oxidation and Reduction: The products include oxidized or reduced forms of the pyrimidine ring.

Scientific Research Applications

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3,5-dimethyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3,5-dimethyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include inhibition of nucleic acid synthesis or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Uridine triacetate: A similar compound with acetoxy groups and a pyrimidine ring.

    Thymidine acetate: Another nucleoside derivative with acetoxy groups.

Uniqueness

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3,5-dimethyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate is unique due to its specific structural features, such as the presence of multiple acetoxy groups and the dimethyl-substituted pyrimidine ring

Properties

Molecular Formula

C17H22N2O9

Molecular Weight

398.4 g/mol

IUPAC Name

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3,5-dimethyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate

InChI

InChI=1S/C17H22N2O9/c1-8-6-19(17(24)18(5)15(8)23)16-14(27-11(4)22)13(26-10(3)21)12(28-16)7-25-9(2)20/h6,12-14,16H,7H2,1-5H3/t12-,13-,14-,16-/m1/s1

InChI Key

PAAGNPKDDLQMIQ-IXYNUQLISA-N

Isomeric SMILES

CC1=CN(C(=O)N(C1=O)C)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC1=CN(C(=O)N(C1=O)C)C2C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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